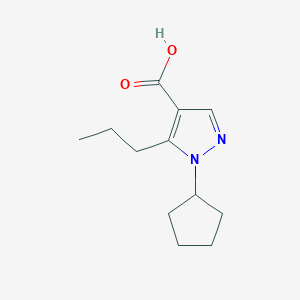![molecular formula C12H12N2O3 B1427642 Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate CAS No. 1183354-11-1](/img/structure/B1427642.png)
Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate
Descripción general
Aplicaciones Científicas De Investigación
Metabolism and Mechanism of Action
8-Aminoquinoline compounds, including derivatives similar to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," have been extensively studied for their antimalarial properties and metabolic processes. Strother et al. (1981) explored the metabolism of 8-aminoquinoline antimalarial agents, finding that they produce metabolites toxic to erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase. This study emphasizes the complex metabolic pathways and the potential toxicities of these compounds, without delving into drug use or dosages specifically (Strother et al., 1981).
Hemolytic Effects and Genetic Factors
The hemolytic effects of 8-aminoquinoline compounds, including potential derivatives of "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," on red blood cells have been a significant area of research. Beutler (1959) reviewed these effects, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency, shedding light on the genetic factors influencing the safety profile of these compounds (Beutler, 1959).
Antiprotozoal Drug Development
Tekwani and Walker (2006) discussed the potential of 8-aminoquinoline analogs, including those related to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," for developing antiprotozoal drugs. They highlighted efforts to create analogs with reduced toxicity and broader efficacy, aiming to improve treatment options for protozoal infections (Tekwani & Walker, 2006).
Therapeutic Index Improvement
Myint et al. (2011) reviewed strategies for improving the therapeutic index of 8-aminoquinolines by manipulating pharmacokinetic and metabolic factors. This approach could potentially dissociate the efficacy of these compounds from their toxicity, providing a more favorable therapeutic profile (Myint et al., 2011).
Propiedades
IUPAC Name |
methyl 2-(5-aminoquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNAUIKTPPBIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C2C(=C(C=C1)N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



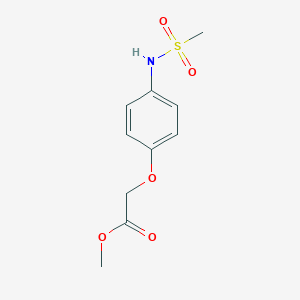
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)
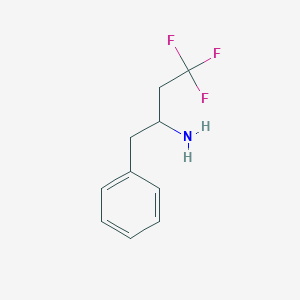
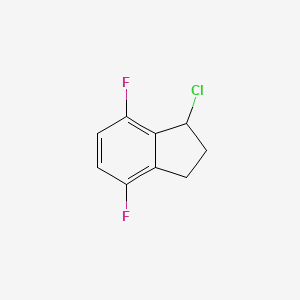
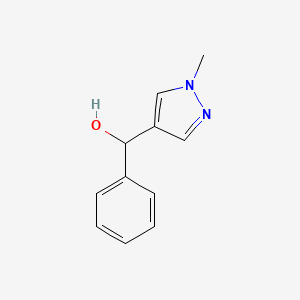
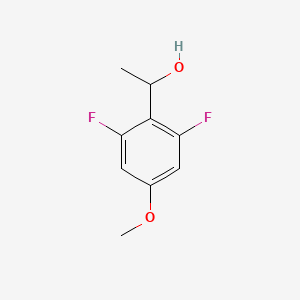
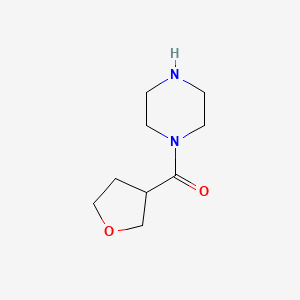

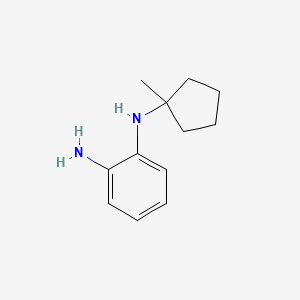



![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
